(3R,4R)-1-[[1-(5-chloropyridin-2-yl)pyrrol-2-yl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol
Description
(3R,4R)-1-[[1-(5-chloropyridin-2-yl)pyrrol-2-yl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol is a complex organic compound that features a combination of pyridine, pyrrole, piperazine, and piperidinol moieties. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as intermediates in the synthesis of pharmaceuticals.
Properties
IUPAC Name |
(3R,4R)-1-[[1-(5-chloropyridin-2-yl)pyrrol-2-yl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN5O/c1-23-9-11-25(12-10-23)18-6-8-24(15-19(18)27)14-17-3-2-7-26(17)20-5-4-16(21)13-22-20/h2-5,7,13,18-19,27H,6,8-12,14-15H2,1H3/t18-,19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMJWWGUOKMXJO-RTBURBONSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2O)CC3=CC=CN3C4=NC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=CC=CN3C4=NC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-[[1-(5-chloropyridin-2-yl)pyrrol-2-yl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Chlorination of pyridine:
Formation of the piperazine ring: This can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling reactions: The various rings and functional groups are then coupled using reagents like palladium catalysts in cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinol moiety, forming ketones or aldehydes.
Reduction: Reduction reactions can occur at the pyridine or pyrrole rings, leading to the formation of dihydropyridine or pyrrolidine derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-1-[[1-(5-chloropyridin-2-yl)pyrrol-2-yl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol can be used as an intermediate in the synthesis of more complex molecules.
Biology
The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine
In medicine, such compounds are often investigated for their potential therapeutic effects, including their roles as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3R,4R)-1-[[1-(5-chloropyridin-2-yl)pyrrol-2-yl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol would depend on its specific biological target. Generally, such compounds may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-1-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-(4-methyl-1-piperazinyl)-3-piperidinol analogs**: Compounds with similar structures but different substituents.
Pyridine derivatives: Compounds with modifications on the pyridine ring.
Pyrrole derivatives: Compounds with different substituents on the pyrrole ring.
Uniqueness
The uniqueness of (3R,4R)-1-[[1-(5-chloropyridin-2-yl)pyrrol-2-yl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol lies in its specific combination of functional groups and rings, which may confer unique biological or chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
